(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol
Description
IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry nomenclature for this compound is established as (1,4-diphenylpyrrol-3-yl)methanol, which accurately reflects the substitution pattern and functional group arrangement within the molecular structure. The systematic name indicates the presence of a pyrrole ring bearing phenyl substituents at positions 1 and 4, with a methanol group attached at position 3. The Chemical Abstracts Service has assigned the registry number 1355334-89-2 to this compound, providing a unique identifier for database searches and regulatory documentation. The PubChem Compound Identifier database lists this molecule under the designation 75176375, facilitating cross-referencing across multiple chemical databases and research platforms.
The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is OCc1cn(cc1c2ccccc2)c3ccccc3, which encodes the complete molecular structure in a linear format suitable for computational applications. The International Chemical Identifier string provides a standardized representation as InChI=1S/C17H15NO/c19-13-15-11-18(16-9-5-2-6-10-16)12-17(15)14-7-3-1-4-8-14/h1-12,19H,13H2, offering detailed connectivity information for the entire molecular framework. The corresponding International Chemical Identifier Key is YPPIRDJISPJQRI-UHFFFAOYSA-N, serving as a compressed hash representation for rapid database matching and verification processes.
The molecular structure exhibits a five-membered pyrrole ring with nitrogen substitution by one phenyl group and carbon substitution by another phenyl group, creating an asymmetric arrangement that influences the compound's overall geometry and electronic properties. The hydroxymethyl group attached to the pyrrole ring introduces polarity and hydrogen bonding capability to the otherwise predominantly aromatic system. This structural arrangement results in a molecule with both hydrophobic aromatic regions and a hydrophilic alcohol functionality, contributing to its distinctive solubility and reactivity characteristics.
Molecular Weight and Empirical Formula Analysis
The molecular formula of this compound is C17H15NO, indicating the presence of seventeen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom within the molecular structure. The calculated molecular weight is precisely 249.31 grams per mole, which has been verified through multiple analytical techniques and database sources. This molecular weight places the compound within the range typical for substituted pyrrole derivatives with multiple aromatic substituents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H15NO | |
| Molecular Weight | 249.31 g/mol | |
| Carbon Content | 17 atoms | |
| Hydrogen Content | 15 atoms | |
| Nitrogen Content | 1 atom | |
| Oxygen Content | 1 atom |
The empirical formula analysis reveals a carbon-to-hydrogen ratio that reflects the highly aromatic nature of the compound, with the majority of hydrogen atoms participating in aromatic carbon-hydrogen bonds. The presence of a single nitrogen atom integrated into the pyrrole ring system contributes to the compound's basic character and coordination chemistry potential. The oxygen atom, present as part of the primary alcohol functional group, introduces hydrogen bonding capability and increases the molecular polarity compared to purely hydrocarbon analogs.
The molecular composition demonstrates a high degree of unsaturation, with multiple aromatic rings contributing to the overall pi-electron system. This electronic structure influences the compound's optical properties, including ultraviolet absorption characteristics and potential fluorescence behavior. The distribution of heteroatoms within the molecular framework creates distinct regions of electron density that affect chemical reactivity and intermolecular interactions.
Crystallographic Data and Stereochemical Configuration
The crystallographic analysis of this compound reveals important structural details regarding molecular geometry and solid-state organization. The compound exhibits a specific three-dimensional arrangement that reflects the optimal balance between intramolecular strain and intermolecular packing efficiency. The pyrrole ring adopts a planar configuration, which is typical for aromatic five-membered rings, while the phenyl substituents show specific orientations relative to the central heterocycle.
The stereochemical configuration of the molecule is achiral, as indicated by the absence of asymmetric carbon centers in the structure. This characteristic simplifies synthetic approaches and purification procedures, as no enantiomeric separation is required during preparation or analysis. The planarity of the pyrrole ring system constrains the overall molecular geometry, resulting in a relatively rigid framework with limited conformational flexibility.
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding involving the hydroxyl group of the methanol substituent. These interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility behavior. The aromatic ring systems participate in pi-pi stacking interactions, which further stabilize the crystal structure and affect the compound's thermodynamic properties.
The molecular dimensions and bond lengths fall within expected ranges for aromatic heterocycles with similar substitution patterns. The carbon-nitrogen bond lengths in the pyrrole ring reflect the aromatic character of the system, while the carbon-oxygen bond in the alcohol functional group exhibits typical single-bond characteristics. The phenyl rings maintain standard benzene geometry with slight deviations resulting from substitution effects and crystal packing forces.
Thermodynamic Properties: Melting Point, Solubility, and Stability
The thermodynamic properties of this compound reflect the combined influence of its aromatic character and hydrogen bonding capability. The compound demonstrates thermal stability under normal storage conditions, with decomposition occurring only at elevated temperatures well above typical handling environments. The presence of multiple aromatic rings contributes to the overall thermal stability by providing extensive pi-electron delocalization that resists thermal degradation pathways.
Solubility characteristics of this compound show significant dependence on solvent polarity and hydrogen bonding capacity. The amphiphilic nature of the molecule, arising from the combination of aromatic regions and the polar alcohol functionality, results in moderate solubility in polar aprotic solvents and enhanced solubility in protic solvents capable of hydrogen bonding. Hydrocarbon solvents typically exhibit limited dissolution capacity due to the polar alcohol group, while highly polar solvents may not effectively solvate the extensive aromatic portions of the molecule.
The stability profile encompasses both chemical and physical stability under various environmental conditions. Chemical stability is enhanced by the aromatic character of the pyrrole and phenyl rings, which resist oxidative degradation and nucleophilic attack. The primary alcohol functional group represents the most reactive site within the molecule, potentially undergoing typical alcohol reactions such as oxidation to aldehyde or carboxylic acid under appropriate conditions.
Physical stability considerations include resistance to crystalline form changes, moisture absorption, and photochemical degradation. The compound shows good stability to ambient light exposure due to the absence of particularly photolabile functional groups, though prolonged exposure to intense ultraviolet radiation may induce slow decomposition processes. Hygroscopic behavior is minimal due to the predominance of hydrophobic aromatic character over the single hydrophilic alcohol group, resulting in low moisture uptake under normal atmospheric conditions.
Properties
IUPAC Name |
(1,4-diphenylpyrrol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c19-13-15-11-18(16-9-5-2-6-10-16)12-17(15)14-7-3-1-4-8-14/h1-12,19H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPIRDJISPJQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=C2CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Multi-Step Synthesis via Pyrrole Formation and Functionalization
This traditional approach involves constructing the pyrrole core through well-established methods such as the Paal–Knorr synthesis, followed by selective functionalization at the 3-position to introduce the methanol group.
- Pyrrole ring synthesis: Typically achieved by condensing suitable 1,4-dicarbonyl compounds with primary amines under reflux conditions.
- Functionalization at the 3-position: Introduction of the hydroxymethyl group via oxidation or nucleophilic addition, often employing reagents like formaldehyde or paraformaldehyde.
- In a study, the synthesis of pyrrole derivatives involved condensation of substituted 1,4-dicarbonyl compounds with primary amines, followed by oxidation to yield the pyrrole core.
- The hydroxymethyl group was introduced through formaldehyde addition under basic conditions, yielding the target compound.
1,4-Dicarbonyl + Amine → Pyrrole core → Formaldehyde addition → (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol
- Well-documented and reliable.
- Suitable for synthesizing derivatives with various substituents.
- Multistep process with moderate yields.
- Requires purification at each step.
Catalytic and Reflux Methods Using Phosphine Catalysts
Research indicates that phosphine catalysts, such as triphenylphosphine (PPh₃), facilitate the synthesis of pyrrole derivatives via cyclization reactions involving aldehydes and amines.
- A study demonstrated that PPh₃ catalyzed the condensation of phenacyl bromide, acetylacetone, and substituted aryl amines in ethanol at 75°C, producing pyrrole derivatives.
- The hydroxymethyl group was introduced by subsequent oxidation or formaldehyde addition, often under reflux conditions.
| Reagent/Condition | Details |
|---|---|
| Catalyst | Triphenylphosphine (5 mol%) |
| Solvent | Ethanol |
| Temperature | 75°C |
| Reaction Time | Variable, monitored by TLC |
- The method yields the pyrrole core with high efficiency.
- The hydroxymethyl group can be incorporated either during initial synthesis or via post-synthesis oxidation.
- Operational simplicity.
- Good yields and short reaction times.
- Requires careful control of reaction conditions to prevent side reactions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the synthesis process, reducing reaction times significantly while maintaining high yields.
- Microwave-assisted synthesis of pyrrole derivatives involves refluxing equimolar mixtures of 1,4-dicarbonyl compounds and amines in ethanol with catalysts like p-toluenesulfonic acid.
- The hydroxymethyl group is introduced through formaldehyde or paraformaldehyde under microwave conditions.
| Parameter | Details |
|---|---|
| Microwave Power | 100-130°C |
| Reaction Time | 10-30 minutes |
| Solvent | Ethanol or water |
- Rapid synthesis (minutes vs hours).
- High yields and purity.
- Requires specialized microwave equipment.
- Scale-up may be challenging.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Classical Multi-Step | 1,4-Dicarbonyl + Amine + Formaldehyde | Reflux, purification steps | Reliable, versatile | Time-consuming, moderate yields | 50-70% |
| Phosphine Catalyzed | Phenacyl bromide, acetylacetone, aryl amine, PPh₃ | Ethanol, 75°C | Operational simplicity | Catalyst sensitivity | 60-80% |
| Microwave-Assisted | 1,4-Dicarbonyl + Amine + Formaldehyde | Microwave, 100-130°C, minutes | Rapid, high yield | Equipment-dependent | 70-85% |
| Formaldehyde Addition | Pyrrole + Formaldehyde | Room temp to reflux | Simple, high yield | Over-alkylation risk | 65-80% |
Chemical Reactions Analysis
(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antihyperglycemic Activity
Research has indicated that pyrrole derivatives, including (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, exhibit antihyperglycemic properties. A study demonstrated that certain pyrrole derivatives were evaluated for their in vivo antihyperglycemic activity, suggesting potential for diabetes treatment . The mechanism often involves modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues.
Proton Pump Inhibition
The compound has been identified as a potential proton pump inhibitor (PPI), which has implications for treating conditions related to excessive gastric acid secretion, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Research indicates that pyrrole compounds can effectively inhibit acid secretion, making them valuable in therapeutic applications .
Antimicrobial Properties
Bacterial Activity
Recent studies have focused on the antibacterial potential of pyrrole derivatives against various bacterial strains. For instance, a series of synthesized pyrazole derivatives derived from pyrrole structures were screened against Gram-positive and Gram-negative bacteria. These compounds demonstrated promising antibacterial activity, suggesting that this compound could be further explored for its antimicrobial applications .
Synthesis and Catalysis
Multicomponent Reactions
this compound can be synthesized through multicomponent reactions, which are efficient methods for constructing complex organic molecules. The use of catalysts such as CoFe2O4 has been reported to enhance the yield and efficiency of synthesizing multisubstituted pyrroles, including derivatives like this compound . This synthesis approach is notable for its environmental benefits and cost-effectiveness.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antihyperglycemic Activity Study | Evaluated various pyrrole derivatives for glucose-lowering effects | Potential use in diabetes management |
| Antimicrobial Screening | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli | Development of new antibacterial agents |
| Synthesis Optimization | Utilized CoFe2O4 as a catalyst for efficient synthesis of pyrroles | Improved yields and reduced environmental impact |
Mechanism of Action
The mechanism of action of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol involves its interaction with specific molecular targets and pathways. For instance, pyrrole derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrrole Derivatives
Structural and Functional Group Differences
a) 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone (5a)
- Substituents : Methyl (-CH$3$) at position 2 and acetyl (-COCH$3$) at position 3.
- Key Data :
b) 3-Acetyl-2,5-dimethyl-1,4-diphenylpyrrole
- Substituents : Acetyl (-COCH$3$) at position 3 and methyl (-CH$3$) at positions 2 and 5.
- Key Data :
c) Target Compound: (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol
Physical and Chemical Property Comparison
Key Observations :
- Polarity : The hydroxyl group in the target compound increases solubility in polar solvents compared to acetylated analogs.
- Thermal Stability : The predicted high boiling point of the target compound (457.7 °C) suggests stronger intermolecular forces than 5a .
- Acidity : The pKa (~14.44) indicates weak acidity, likely due to the -CH$_2$OH group, contrasting with neutral acetylated derivatives.
Biological Activity
(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring substituted with two phenyl groups at the 1 and 4 positions and a hydroxymethyl group at the 3 position. Its molecular formula is C_19H_17N_O, with a molecular weight of approximately 249.31 g/mol. This unique structure contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antidiabetic Effects : Some derivatives have shown potential antihyperglycemic effects, making them candidates for diabetes treatment.
- Antimicrobial Properties : Studies have highlighted its antibacterial and antifungal activities against various pathogens .
Antimicrobial Activity
A comparative study on the antimicrobial effects of this compound and its derivatives demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria. The following table summarizes the zones of inhibition observed in different bacterial strains:
| Compound | E. coli (mm) | P. aeruginosa (mm) | B. subtilis (mm) | S. aureus (mm) |
|---|---|---|---|---|
| 4a | 07 | 09 | 08 | 09 |
| 4b | 14 | 16 | 13 | 15 |
| 4c | 15 | 15 | 14 | 16 |
| Cifrofloxacin | 25 | 25 | 22 | 22 |
This table illustrates that certain derivatives exhibit significantly higher antibacterial activity compared to standard antibiotics like Cifrofloxacin .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, highlighting its synthetic accessibility:
- Condensation Reactions : Utilizing phenacyl bromide and substituted aryl amines in the presence of organic bases.
- Reflux Conditions : Reactions conducted under reflux in solvents such as ethanol have been reported to yield high purity products with good yields .
Case Study: Antidiabetic Activity
One study focused on the antidiabetic potential of derivatives of this compound. The research involved evaluating the impact of these compounds on blood glucose levels in diabetic models. Results indicated that specific derivatives significantly reduced blood glucose levels compared to control groups, suggesting their potential as therapeutic agents for diabetes management.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The study utilized disk diffusion methods to determine zones of inhibition, revealing that certain derivatives were effective against multidrug-resistant strains of bacteria, underscoring their potential in treating infections caused by resistant pathogens .
Q & A
Q. What are the best practices for data reproducibility in pyrrole chemistry?
- Methodological Answer :
- Detailed Reporting : Document solvent purity, catalyst batches, and reaction timelines .
- Open Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) to facilitate cross-lab validation .
- Collaborative Verification : Partner with independent labs to replicate key findings, addressing contradictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
